(3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane core and a dibenzo-oxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Synthesis of the Dibenzo-oxazepine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Coupling Reaction: The final step involves coupling the adamantane core with the dibenzo-oxazepine moiety using a suitable coupling agent, such as carbodiimide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxazepine moiety, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings of the dibenzo-oxazepine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation Products: Hydroxylated derivatives of the adamantane core.
Reduction Products: Hydroxylated oxazepine derivatives.
Substitution Products: Halogenated or nitro-substituted derivatives of the dibenzo-oxazepine moiety.
Scientific Research Applications
Chemistry
In chemistry, (3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the dibenzo-oxazepine moiety allows for binding to proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide: Unique due to its combination of an adamantane core and a dibenzo-oxazepine moiety.
Adamantane Derivatives: Compounds with similar adamantane cores but different functional groups.
Dibenzo-oxazepine Derivatives: Compounds with similar dibenzo-oxazepine moieties but different core structures.
Uniqueness
The uniqueness of this compound lies in its dual structural features, which confer both stability and reactivity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c1-15-3-5-23-21(7-15)28(2)24(29)20-11-19(4-6-22(20)31-23)27-25(30)26-12-16-8-17(13-26)10-18(9-16)14-26/h3-7,11,16-18H,8-10,12-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLDMEAESNWMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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